molecular formula C8H6O3 B070916 7,7A-dihydrobenzofuran-2,6-dione CAS No. 188107-53-1

7,7A-dihydrobenzofuran-2,6-dione

Cat. No.: B070916
CAS No.: 188107-53-1
M. Wt: 150.13 g/mol
InChI Key: QIZYUCVTAFYYEU-UHFFFAOYSA-N
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Description

7,7A-Dihydrobenzofuran-2,6-dione (CAS RN: 188107-53-1 ) is an organic compound with the molecular formula C8H6O3 and an average mass of 150.133 g/mol . It belongs to the class of dihydrobenzofuran derivatives, which are recognized as pivotal structural motifs in medicinal and organic chemistry . The dihydrobenzofuran scaffold, comprising an aryl ring fused to a dihydrofuran ring, is an integral part of a vast range of biologically active natural products and synthetic compounds . Researchers value this core structure for developing novel pharmaceutical agents, as it demonstrates a wide spectrum of biological activities . These include anti-malarial, anti-HIV, hepatoprotective, anti-inflammatory, and antifungal properties. Notable natural products featuring this framework include (+)-lithospermic acid, pterocarpan, and (-)-nocardione, the latter being a known Cdc25B tyrosine phosphatase inhibitor with cytotoxic activities . Furthermore, synthetic dihydrobenzofuran derivatives are investigated as potential treatments for conditions such as cancer, constipation (e.g., prucalopride), and as α2-adrenoceptor antagonists (e.g., efaroxan) . Beyond its direct biological relevance, 7,7a-dihydro-1-benzofuran-2,6-dione serves as an essential precursor and a versatile intermediate for constructing complex organic frameworks. Its synthesis is often achieved via efficient transition metal-catalyzed reactions, such as those employing rhodium, which offer high efficiency and yields under mild conditions . This makes it a valuable building block in organic synthesis and drug discovery efforts. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

188107-53-1

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

7,7a-dihydro-1-benzofuran-2,6-dione

InChI

InChI=1S/C8H6O3/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-3,7H,4H2

InChI Key

QIZYUCVTAFYYEU-UHFFFAOYSA-N

SMILES

C1C2C(=CC(=O)O2)C=CC1=O

Canonical SMILES

C1C2C(=CC(=O)O2)C=CC1=O

Synonyms

2,6-Benzofurandione, 7,7a-dihydro-

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Ring Closure

Cyclization of keto-acid precursors represents a direct route to the target structure. A notable example involves treating 2-(carboxymethoxy)isophthalic acid (33 ) with sodium acetate in acetic acid/anhydride under reflux. This promotes cyclodehydration to form 3-acetoxybenzofuran-7-carboxylic acid (34 ), which undergoes hydrolysis to yield 3-oxo derivatives. Adaptation of this protocol using appropriately substituted starting materials could enable the installation of the 2,6-dione motif.

Oxidation Techniques for Dione Formation

Manganese(III)-Mediated Oxidative Functionalization

Manganese(III) acetate [Mn(OAc)₃] proves effective for introducing ketone groups into dihydrobenzofuran scaffolds. In a representative procedure, 6,7-dihydro-6-phenylbenzofuran-4(5H)-one (2 ) undergoes Mn(OAc)₃-mediated oxidation in benzene/acetic acid (10:1) at reflux for 42 hours, yielding acetoxy-benzofuranone derivatives. This radical-based process could be optimized to selectively oxidize C-2 and C-6 positions in 7,7a-dihydrobenzofuran precursors.

DDQ-Induced Dehydrogenation

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) serves as a potent oxidant for aromatization. During velutone F synthesis, DDQ dehydrogenates 4-oxo-4,5,6,7-tetrahydrobenzofuran-5-carbaldehyde (7 ) to 4-hydroxybenzofuran-5-carbaldehyde (8 ) with 76% efficiency. Applied to 7,7a-dihydrobenzofuran intermediates, DDQ could concurrently oxidize two positions to generate the 2,6-dione system.

Transition Metal-Catalyzed Annulation Approaches

Rhodium-Catalyzed [3+2] Cycloaddition

Rhodium complexes facilitate the construction of dihydrobenzofuran cores via formal [3+2] annulation. A 2021 study demonstrated that Rh-catalyzed coupling of propargyl ethers with α-diazo carbonyl compounds yields 2,3-disubstituted dihydrobenzofurans (92 ) in 52–82% yields. Incorporating diketone-containing substrates into this methodology may directly afford 7,7a-dihydrobenzofuran-2,6-dione.

Palladium-Mediated Carbonylative Cyclization

Enzymatic and Hybrid Catalytic Methods

Laccase-Lewis Acid Tandem Catalysis

A novel hybrid approach combines laccase-catalyzed oxidation with Lewis acid-mediated cyclization. Starting from 2,5-dimethylfuran and 1,3-cyclohexanediones, this one-pot method generates 6,7-dihydrobenzofuran-4(5H)-ones with up to 82% yield. Modifying the dihydroxyketone substrate could redirect the reaction pathway to form the 2,6-dione isomer.

Lipase-Assisted Kinetic Resolution

While primarily used for chiral resolution, lipases like CAL-B (Candida antarctica lipase B) can enhance the enantioselectivity of dihydrobenzofuran syntheses. Coupling enzymatic resolution with oxidation steps may provide access to optically active 7,7a-dihydrobenzofuran-2,6-dione derivatives.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagent/CatalystYield (%)Limitations
Lithiation2,3-Dihydrobenzofurann-BuLi/TEMED52Requires cryogenic conditions
Mn(OAc)₃ OxidationDihydrobenzofuranoneMn(OAc)₃60–75Long reaction times
Rh-Catalyzed AnnulationPropargyl ethers[Rh(cod)₂]OTf82High catalyst loading
Hybrid Catalysis2,5-DimethylfuranLaccase/Yb(OTf)₃82Substrate specificity
DDQ OxidationTetrahydrobenzofuranDDQ76Overoxidation risks

Mechanistic Considerations and Optimization

Regioselectivity in Electrophilic Substitution

Scalability and Industrial Considerations

Gram-scale synthesis of dihydrobenzofuran derivatives has been demonstrated using Rh-catalyzed annulation, achieving 5 mmol production without significant yield reduction . For 7,7a-dihydrobenzofuran-2,6-dione, continuous flow systems could enhance the safety profile of exothermic oxidation steps involving Mn(OAc)₃ or DDQ.

Q & A

Q. What are the optimal synthetic routes for 7,7A-dihydrobenzofuran-2,6-dione, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursor molecules under controlled conditions. Copper-catalyzed pathways are effective, where the oxygen atom in the furan ring originates from water, requiring anhydrous solvents for reproducibility . Key parameters include:
  • Catalyst selection : Copper(I) iodide or palladium catalysts for cross-coupling reactions.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature control : Reactions often proceed at 80–120°C to balance kinetics and side-product formation.
  • Yield improvement : Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What spectroscopic techniques are recommended for confirming the structure of 7,7A-dihydrobenzofuran-2,6-dione?

  • Methodological Answer : Combine multiple techniques for unambiguous confirmation:
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to identify proton environments and carbonyl groups.
  • IR spectroscopy : Peaks at ~1750 cm1^{-1} confirm the presence of dione moieties .
  • Mass spectrometry (EI-MS) : Compare experimental molecular ion peaks ([M+^+]) with theoretical values (e.g., C10_{10}H10_{10}O3_3) .
  • X-ray crystallography : For resolving stereochemistry, if crystalline derivatives are obtainable .

Q. What purification methods are effective for isolating 7,7A-dihydrobenzofuran-2,6-dione from complex reaction mixtures?

  • Methodological Answer :
  • Liquid-liquid extraction : Separate polar impurities using dichloromethane/water biphasic systems.
  • Recrystallization : Use ethanol or acetone as solvents for high-purity crystals.
  • Chromatography : Flash chromatography with gradient elution (hexane → ethyl acetate) to resolve diastereomers .

Q. How should stability and storage conditions be managed for 7,7A-dihydrobenzofuran-2,6-dione?

  • Methodological Answer :
  • Storage : Keep in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation.
  • Stability testing : Monitor degradation via HPLC every 6 months; hydrolytic degradation is common in humid environments .

Advanced Research Questions

Q. How do reaction mechanisms involving the oxygen atom in 7,7A-dihydrobenzofuran-2,6-dione compare under varying catalytic conditions?

  • Methodological Answer : Mechanistic studies using isotopic labeling (18^{18}O-H2_2O) reveal that copper catalysis promotes oxygen incorporation from water, while palladium systems favor intramolecular oxygen transfer. Kinetic isotope effects (KIE) and DFT calculations are critical for validating pathways . Key steps:
  • Electrophilic aromatic substitution : Dominant in acidic conditions.
  • Radical intermediates : Observed in photochemical reactions.

Q. How can computational chemistry be applied to predict the reactivity of 7,7A-dihydrobenzofuran-2,6-dione in novel reactions?

  • Methodological Answer :
  • Molecular modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites.
  • Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
  • Reactivity descriptors : Compute Fukui indices to identify regions prone to nucleophilic attack .

Q. What strategies resolve contradictions in reported bioactivity data for 7,7A-dihydrobenzofuran-2,6-dione derivatives?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC50_{50} values) to identify outliers.
  • Assay standardization : Control variables like cell line selection (HEK293 vs. HeLa) and solvent (DMSO concentration ≤0.1%).
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., methyl groups at C5/C6) with activity trends .

Q. What are the challenges in characterizing stereochemical properties of 7,7A-dihydrobenzofuran-2,6-dione using current analytical techniques?

  • Methodological Answer :
  • Chiral separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Dynamic NMR : Detect ring-flipping dynamics in tetrahydrofuran derivatives at low temperatures.
  • Vibrational circular dichroism (VCD) : Resolve enantiomers by comparing experimental and calculated spectra .

Notes

  • References : Prioritize data from PubChem, NIST, and ECHA for reliability .
  • Experimental Design : Follow guidelines from and for reproducibility.
  • Ethical Compliance : Adhere to safety protocols in and for handling hazardous intermediates.

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